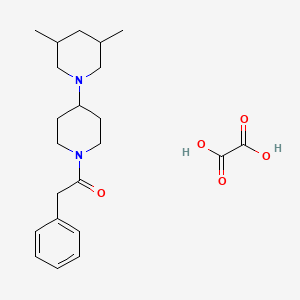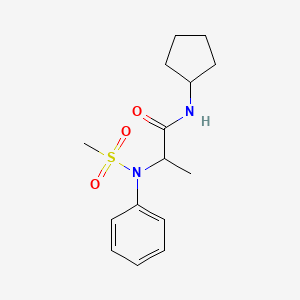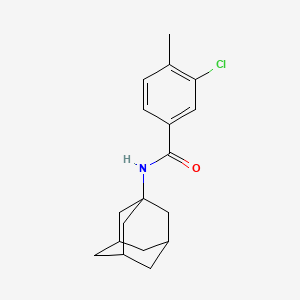![molecular formula C21H32N2O8 B3967860 4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967860.png)
4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate
Übersicht
Beschreibung
4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate, also known as TMB-4, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TMB-4 is a morpholine derivative that has shown promise as a potential treatment for various medical conditions. In
Wirkmechanismus
The exact mechanism of action of 4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate is not fully understood. However, it is believed that this compound acts on the opioid receptors in the brain. This compound has been shown to bind to the mu-opioid receptor and activate it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation of the opioid system is believed to be responsible for the analgesic and anti-addictive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of endogenous opioids in the brain, leading to analgesia and reduction in drug-seeking behavior. This compound has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate in lab experiments is that it has shown promise as a potential therapeutic agent for various medical conditions. Another advantage is that this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain and drug addiction. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments for these conditions. Additionally, future research could focus on the development of new analogs of this compound that have improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate has been studied for its potential therapeutic applications in various medical conditions. One such application is in the treatment of neuropathic pain. Studies have shown that this compound has analgesic effects in animal models of neuropathic pain. This compound has also been studied for its potential use in the treatment of drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
oxalic acid;4-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4.C2H2O4/c1-22-17-12-15(13-18(23-2)19(17)24-3)14-20-6-4-16(5-7-20)21-8-10-25-11-9-21;3-1(4)2(5)6/h12-13,16H,4-11,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQAMRMHXKGIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967784.png)
![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)


![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)
![1-benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967824.png)
![N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)

![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967851.png)
![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)

![N-methyl-5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-furamide](/img/structure/B3967896.png)
![1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967898.png)